molecular formula C8H7BrN2O B1292453 3-Bromo-5-methoxy-1H-indazole CAS No. 885519-30-2

3-Bromo-5-methoxy-1H-indazole

Cat. No. B1292453
CAS RN: 885519-30-2
M. Wt: 227.06 g/mol
InChI Key: HYFXBJKOXIFDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Bromo-5-methoxy-1H-indazole" is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 3-position and a methoxy group at the 5-position on the benzene ring distinguishes it from other indazole derivatives. This compound is of interest due to its potential as a building block for the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a triazole derivative starting from p-anisic acid was prepared and used to synthesize N-bridged heterocycles, which were characterized by analytical and spectral studies . Similarly, dibromo-1H-1,2,3-triazoles were synthesized and underwent bromine to lithium exchange reactions, leading to various substituted products . These methods highlight the versatility of halogenated heterocycles as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a 5-bromo-1H-indazole derivative was determined, revealing two symmetry-independent molecules with no significant differences in bond lengths and angles . Another study reported the crystal structure of an oxazole derivative, which was stabilized by intramolecular hydrogen bonds and intermolecular interactions . These studies provide insights into the structural aspects of brominated heterocycles.

Chemical Reactions Analysis

The reactivity of brominated heterocycles has been explored in several studies. For instance, the synthesis of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles involved decarboxylation reactions to afford compounds with a free B-position, which are useful for further synthetic transformations . The bromine atom in these compounds can act as a reactive site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of substituents such as bromine and methoxy groups can affect properties like solubility, melting point, and reactivity. The antifungal activity of some N-bridged heterocycles derived from a related triazole compound against a specific fungus indicates potential biological applications . Additionally, the theoretical calculations of molecular electrostatic potentials and frontier molecular orbitals of a triazole derivative provide insights into its electronic properties and potential as a nonlinear optical material .

Scientific Research Applications

1. Synthesis and Diversification

3-Bromo-5-methoxy-1H-indazole serves as a key intermediate in the synthesis of various N(1),N(2)-disubstituted-1H-indazolones, important for chemical diversification. This process includes reactions with different electrophiles and azide-alkyne cycloaddition chemistry (Conrad et al., 2011).

2. Palladium-Catalyzed Cross-Coupling Reactions

5-Bromo-3-iodoindazoles, closely related to this compound, are studied for their reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are significant for producing a wide range of functionalized indoles and indazoles, potentially useful as 5-HT receptor ligands (Witulski et al., 2005).

3. Inhibition and Antioxidant Activity

Indazoles, including derivatives of this compound, demonstrate significant α-glucosidase inhibition and antioxidant activity. These properties are critical in the exploration of new therapeutic agents (Mphahlele et al., 2020).

4. Novel Synthesis Methods

The compound is also used in the development of novel synthesis methods for 3-substituted indazole derivatives, enhancing the versatility of indazole-based compounds in chemical research (Welch et al., 1992).

5. IKK2 Inhibition

It plays a role in the synthesis of 1,1-dimethylethyl4-[7-(aminocarbonyl)-5-bromo-1 H-indazol-3-yl]-1-piperidinecarboxylate, identified as a potent IKK2 inhibitor. This highlights its potential in the development of therapeutic agents (Lin et al., 2008).

Mechanism of Action

Target of Action

3-Bromo-5-methoxy-1H-indazole, like other indazole derivatives, has been found to interact with various biological targets. The primary targets of this compound are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .

Mode of Action

The compound interacts with its targets (CHK1, CHK2, and SGK) through inhibition, regulation, and/or modulation . This interaction results in the treatment of diseases induced by these kinases, such as cancer

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by CHK1, CHK2, and SGK kinases . These pathways are crucial for cell cycle regulation and volume control . By modulating these kinases, the compound can influence the progression of the cell cycle and the regulation of cell volume, which can have downstream effects on cell proliferation and survival .

Pharmacokinetics

Like other indazole derivatives, it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound can affect cell cycle progression and cell volume regulation, potentially leading to the inhibition of cell proliferation and induction of cell death . This makes it a potential candidate for the treatment of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets . Additionally, the compound’s efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules and the state of the target kinases .

Safety and Hazards

The safety information for 3-Bromo-5-methoxy-1H-indazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

Future Directions

Indazole-containing derivatives, including 3-Bromo-5-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches and exploring their biological activities .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-methoxy-1H-indazole plays a role in various biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, potentially influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes such as cyclooxygenases and lipoxygenases, leading to their inhibition . The binding interactions are primarily mediated by the bromine and methoxy substituents, which can form hydrogen bonds and hydrophobic interactions with the enzyme residues. Furthermore, this compound can modulate gene expression by affecting the activity of transcription factors such as NF-κB. This modulation can occur through direct binding to the transcription factor or by influencing upstream signaling pathways that regulate its activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over time when exposed to high temperatures or acidic conditions . The degradation products can have different biological activities, which may influence the long-term effects of the compound on cellular function. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include changes in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dose optimization is required to minimize the risk of toxicity while maximizing the therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The primary metabolic pathways for this compound involve phase I and phase II reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can then undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The interactions with metabolic enzymes and cofactors can influence the overall metabolic flux and the levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. The localization and accumulation of this compound in specific tissues can affect its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus can facilitate its interaction with transcription factors and influence gene expression. Similarly, its localization to the mitochondria can affect mitochondrial function and cellular metabolism.

properties

IUPAC Name

3-bromo-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXBJKOXIFDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646303
Record name 3-Bromo-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-30-2
Record name 3-Bromo-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-1H-indazole
Reactant of Route 2
3-Bromo-5-methoxy-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methoxy-1H-indazole
Reactant of Route 4
3-Bromo-5-methoxy-1H-indazole
Reactant of Route 5
3-Bromo-5-methoxy-1H-indazole
Reactant of Route 6
3-Bromo-5-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.